molecular formula C8H14O3 B154840 3-Hydroxy-6-octenoic acid CAS No. 128940-64-7

3-Hydroxy-6-octenoic acid

Cat. No. B154840
M. Wt: 158.19 g/mol
InChI Key: UYHGBTRCKCDOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-octenoic acid (HOA) is a fatty acid that is produced by the bacteria Pseudomonas aeruginosa. It is a unique compound that has been found to have various biochemical and physiological effects, making it a subject of scientific research. HOA is synthesized through a complex pathway involving multiple enzymes and substrates. The purpose of

Mechanism Of Action

3-Hydroxy-6-octenoic acid has been found to have various mechanisms of action. One of the most significant mechanisms is its ability to inhibit the enzyme enoyl-ACP reductase (FabI). FabI is an essential enzyme in bacterial fatty acid biosynthesis, and its inhibition by 3-Hydroxy-6-octenoic acid can lead to bacterial growth inhibition.

Biochemical And Physiological Effects

3-Hydroxy-6-octenoic acid has been found to have various biochemical and physiological effects. One of the most significant effects is its ability to inhibit bacterial growth. 3-Hydroxy-6-octenoic acid has also been found to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 3-Hydroxy-6-octenoic acid has been found to modulate the immune response, suggesting that it may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

3-Hydroxy-6-octenoic acid has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Additionally, 3-Hydroxy-6-octenoic acid has been found to be biologically active at low concentrations, making it an attractive compound for studying bacterial metabolism and growth inhibition. However, one of the limitations is that 3-Hydroxy-6-octenoic acid is only produced by Pseudomonas aeruginosa, limiting its potential applications in other bacterial species.

Future Directions

There are several future directions for 3-Hydroxy-6-octenoic acid research. One potential direction is to study the structure-activity relationship of 3-Hydroxy-6-octenoic acid and its analogs to identify compounds with improved antibacterial activity. Additionally, further studies are needed to elucidate the mechanism of action of 3-Hydroxy-6-octenoic acid and its potential therapeutic applications. Finally, the role of 3-Hydroxy-6-octenoic acid in the pathogenesis of Pseudomonas aeruginosa and other bacterial species should be further explored to develop new strategies for combating bacterial infections.
Conclusion
In conclusion, 3-Hydroxy-6-octenoic acid is a unique compound that has various scientific research applications. It is synthesized through a multi-step pathway involving multiple enzymes and substrates. 3-Hydroxy-6-octenoic acid has been found to have various mechanisms of action and biochemical and physiological effects, making it an attractive compound for scientific research. Although 3-Hydroxy-6-octenoic acid has several advantages and limitations for lab experiments, there are several future directions for research that can lead to the development of new antibacterial agents and therapeutic applications.

Synthesis Methods

3-Hydroxy-6-octenoic acid is synthesized through a multi-step pathway involving the enzymes FabA, FabB, and FabZ. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA, which is catalyzed by FabA. The resulting beta-ketoacyl-acyl-carrier protein (ACP) is then reduced by FabB to form beta-hydroxyacyl-ACP. Finally, FabZ catalyzes the dehydration of beta-hydroxyacyl-ACP to form 3-Hydroxy-6-octenoic acid.

Scientific Research Applications

3-Hydroxy-6-octenoic acid has been found to have various scientific research applications. One of the most significant applications is in the study of bacterial metabolism. 3-Hydroxy-6-octenoic acid is produced by Pseudomonas aeruginosa, a bacterium that is commonly found in soil and water. Studying the synthesis and metabolism of 3-Hydroxy-6-octenoic acid can provide insights into the physiology and pathogenesis of this bacterium.

properties

CAS RN

128940-64-7

Product Name

3-Hydroxy-6-octenoic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(E)-3-hydroxyoct-6-enoic acid

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-3,7,9H,4-6H2,1H3,(H,10,11)/b3-2+

InChI Key

UYHGBTRCKCDOGE-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CCC(CC(=O)O)O

SMILES

CC=CCCC(CC(=O)O)O

Canonical SMILES

CC=CCCC(CC(=O)O)O

synonyms

3-HOEA
3-hydroxy-6-octenoic acid

Origin of Product

United States

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